molecular formula C9H16N4 B12985144 (S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B12985144
M. Wt: 180.25 g/mol
InChI Key: OMIHTHIJHDWUBV-QMMMGPOBSA-N
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Description

(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is a chiral compound with a single stereocenter. This compound belongs to the class of amines and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine involves multiple steps. One common method starts with the methylation of commercially available starting materials to produce intermediates such as (S)-(1-methylpyrrolidin-3-yl)methanol . These intermediates are then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (S)-1-Methyl-2-pyrrolidinemethanol
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-

Uniqueness

(S)-1-Methyl-N-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is unique due to its specific structure and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]pyrazol-4-amine

InChI

InChI=1S/C9H16N4/c1-12-4-3-8(6-12)11-9-5-10-13(2)7-9/h5,7-8,11H,3-4,6H2,1-2H3/t8-/m0/s1

InChI Key

OMIHTHIJHDWUBV-QMMMGPOBSA-N

Isomeric SMILES

CN1CC[C@@H](C1)NC2=CN(N=C2)C

Canonical SMILES

CN1CCC(C1)NC2=CN(N=C2)C

Origin of Product

United States

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